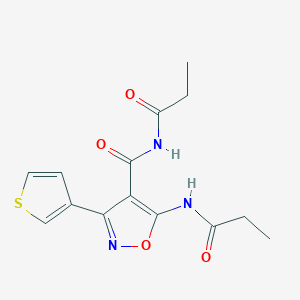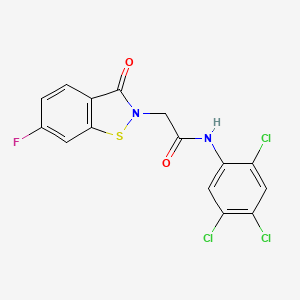![molecular formula C24H19Cl2N5O2 B11490613 4-{2-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490613.png)
4-{2-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex heterocyclic molecule with a unique structure. Its systematic name is quite a mouthful, so let’s break it down. The key features are as follows:
Core Structure: The core consists of a pyrazolo[3,4-b]pyridine ring fused with a tetrahydro-6H-pyrazolo ring.
Substituents: It bears a 2-[(2-chlorobenzyl)oxy]phenyl group and a 6-chloropyridazin-3-yl group.
Methyl Group: There’s a methyl (CH₃) substituent at position 3 of the pyrazolo ring.
准备方法
Synthetic Routes::
Benzyl Ether Formation: Start with 2-chlorobenzyl alcohol and phenol. React them under acidic conditions to form the benzyl ether.
Pyrazolo Ring Formation: Introduce the 6-chloropyridazin-3-yl moiety via a cyclization reaction.
Methylation: Add a methyl group to the pyrazolo ring using appropriate reagents.
Final Assembly: Combine the benzyl ether, pyrazolo ring, and methylated pyrazolo ring to form the target compound.
Industrial Production:: The industrial synthesis typically involves scalable processes, optimized for yield and purity. Specific conditions and catalysts vary based on the manufacturer.
化学反应分析
Oxidation: The compound may undergo oxidation at the benzylic position, forming a phenolic group.
Reduction: Reduction of the pyridazinyl group could yield a corresponding dihydro derivative.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: These reactions yield derivatives with modified functional groups.
科学研究应用
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with cellular targets.
Materials Science: Assess its properties for use in organic electronics or sensors.
作用机制
The compound likely interacts with specific receptors or enzymes, affecting cellular pathways. Detailed studies are needed to elucidate its precise mechanism.
相似化合物的比较
Similar Compounds: Compare it with other pyrazolo-fused heterocycles, emphasizing its distinct features.
属性
分子式 |
C24H19Cl2N5O2 |
|---|---|
分子量 |
480.3 g/mol |
IUPAC 名称 |
4-[2-[(2-chlorophenyl)methoxy]phenyl]-1-(6-chloropyridazin-3-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H19Cl2N5O2/c1-14-23-17(12-22(32)27-24(23)31(30-14)21-11-10-20(26)28-29-21)16-7-3-5-9-19(16)33-13-15-6-2-4-8-18(15)25/h2-11,17H,12-13H2,1H3,(H,27,32) |
InChI 键 |
GHDXYHDVOIXUIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4Cl)C5=NN=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Aminophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11490535.png)
![2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide](/img/structure/B11490553.png)
![methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490568.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11490575.png)
![4-(2,3-dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11490581.png)
![8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11490586.png)

![N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490601.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11490606.png)


![Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11490615.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11490625.png)
